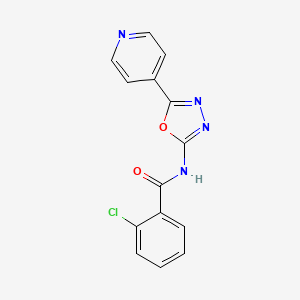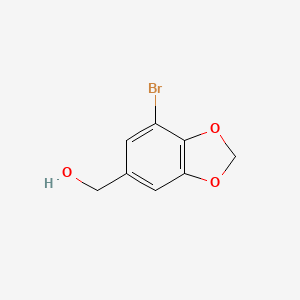
2-氯-N-(5-吡啶-4-基-1,3,4-恶二唑-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide, also known as CPB, is a chemical compound that has gained significant attention in the field of scientific research. CPB belongs to the class of oxadiazole compounds and has been found to exhibit various biological activities.
科学研究应用
Agrochemicals
The pyridine and oxadiazole moieties present in the compound are known to be key structural motifs in active agrochemical ingredients. These structures can be used to develop new pesticides and herbicides. For instance, derivatives of trifluoromethylpyridine, a related compound, have been used extensively in crop protection .
Pharmaceutical Research
Compounds with the pyridin-4-yl and oxadiazol-2-yl groups have been studied for their potential pharmaceutical applications. They can serve as intermediates in the synthesis of drugs with various therapeutic effects, including anti-inflammatory, antipyretic, and analgesic properties .
Anti-Fibrosis Therapy
Derivatives of pyridin-4-yl have shown promising results in anti-fibrosis activity. Novel 2-(pyridin-2-yl) pyrimidine derivatives, which share a similar core structure, have been synthesized and evaluated for their efficacy in treating fibrotic diseases .
Synthesis of Heterocyclic Compounds
The compound’s structure is conducive to the synthesis of a wide range of heterocyclic compounds. These compounds are crucial in medicinal chemistry for constructing libraries of molecules with potential biological activities .
Development of Fluorinated Compounds
The compound can be used as an intermediate in the development of fluorinated organic chemicals, which are increasingly important in various fields, including agrochemical and pharmaceutical industries. The unique properties of fluorine atoms in these compounds contribute significantly to their biological activities .
Veterinary Products
Similar to its applications in human pharmaceuticals, the compound’s derivatives can also be used in the veterinary industry. They can be part of the formulation of veterinary drugs that target specific diseases in animals .
作用机制
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-chloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 2-chloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide’s action are currently unknown. These effects would be determined by the compound’s specific targets and mode of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how a compound interacts with its targets. The specific environmental influences on 2-chloro-n-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide are currently unknown .
属性
IUPAC Name |
2-chloro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O2/c15-11-4-2-1-3-10(11)12(20)17-14-19-18-13(21-14)9-5-7-16-8-6-9/h1-8H,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTCTRIYQYSZQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2904908.png)
![5-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2904909.png)
![N-(2-chlorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2904914.png)
![4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2904915.png)
![4-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2904917.png)



![2-[(2-Methylpropan-2-yl)oxy]pyridine-3-sulfonyl fluoride](/img/structure/B2904923.png)
![1,3,2-Dioxaborolane, 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2904925.png)

![6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2904928.png)